molecular formula C13H19N B502102 N-butyl-N-cinnamylamine CAS No. 155687-67-5

N-butyl-N-cinnamylamine

Cat. No. B502102
CAS RN: 155687-67-5
M. Wt: 189.3g/mol
InChI Key: AZZYKBHEGUJORL-JXMROGBWSA-N
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Description

“N-butyl-N-cinnamylamine” is a compound that would be expected to have characteristics of both butylamine and cinnamylamine. Butylamine is a colorless liquid which acquires a yellow color upon storage in air . It is one of the four isomeric amines of butane . Cinnamylamine is an aromatic compound derived from L-phenylalanine, which is used in the synthesis of biologically active molecules, including drugs, and energetic materials .


Synthesis Analysis

The synthesis of cinnamylamine has been achieved using cinnamic acid as the precursor in E. coli using a combinatorial metabolic engineering strategy . A highly efficient method for the synthesis of cinnamamides from methyl cinnamates and phenylethylamines catalyzed by Lipozyme® TL IM in continuous-flow microreactors has also been developed .

Scientific Research Applications

Anticancer Potential

Cinnamic acid derivatives, which structurally relate to N-butyl-N-cinnamylamine, have been extensively studied for their anticancer properties. These compounds, including esters, amides, and hydrazides, show promise as antitumor agents due to their ability to engage with various biochemical pathways. The rich medicinal tradition of cinnamic acid derivatives underscores their potential, yet their capabilities as anticancer agents have been underexplored until recent decades (De, Baltas, & Bedos-Belval, 2011).

Neuroprotective Effects

3-N-Butylphthalide (NBP), a compound related to the structural motif of this compound, exhibits significant neuroprotective effects. NBP and its derivatives have been shown to ameliorate outcomes post-stroke and exert actions on oxidative stress, mitochondrial dysfunction, apoptosis, and inflammation. The scope of NBP's beneficial effects extends beyond stroke management, offering new therapeutic avenues for various neurological disorders (Abdoulaye & Guo, 2016).

Antimicrobial Mechanisms

Cinnamaldehyde, a core component found in cinnamon and structurally similar to this compound, is known for its antimicrobial properties. This compound has been effective against a range of pathogenic bacteria in both animal feeds and human foods, showcasing its potential as a natural antimicrobial agent. The review by Friedman (2017) elaborates on the chemistry, safety, and antibiotic activities of cinnamaldehyde, providing insights into its practical applications in ensuring food safety and combating diseases (Friedman, 2017).

Metabolic and Enzymatic Pathways

The metabolic and enzymatic pathways involving cinnamic derivatives, including this compound, reveal their potential in various biochemical processes. For instance, cinnamaldehyde has been studied for its effects on glucose and lipid metabolism, particularly in the context of diabetes and its complications. Its ability to improve glucose uptake, enhance insulin sensitivity, and influence several signaling pathways, underscores its therapeutic potential (Zhu et al., 2017).

Safety and Hazards

Butylamine is known to be highly flammable and harmful if swallowed. It causes severe skin burns and eye damage, may cause respiratory irritation, and is toxic in contact with skin or if inhaled .

properties

IUPAC Name

N-[(E)-3-phenylprop-2-enyl]butan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N/c1-2-3-11-14-12-7-10-13-8-5-4-6-9-13/h4-10,14H,2-3,11-12H2,1H3/b10-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZZYKBHEGUJORL-JXMROGBWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCC=CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCNC/C=C/C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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